molecular formula C13H9FO2 B13984382 5-Fluoro-2-phenoxybenzaldehyde

5-Fluoro-2-phenoxybenzaldehyde

Cat. No.: B13984382
M. Wt: 216.21 g/mol
InChI Key: MEMHQFWXGSFFBI-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9O2F1 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-phenoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-nitrobenzotrifluoride with phenol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent oxidation to the aldehyde. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 5-Fluoro-2-phenoxybenzoic acid.

    Reduction: 5-Fluoro-2-phenoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-phenoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-Fluoro-2-phenoxybenzaldehyde: The fluorine atom is in a different position, affecting its chemical behavior.

    5-Nitro-2-phenoxybenzaldehyde: Contains a nitro group instead of a fluorine atom, leading to different reactivity.

Uniqueness

5-Fluoro-2-phenoxybenzaldehyde is unique due to the presence of both a fluorine atom and a phenoxy group on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions and potential biological activity.

Properties

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

IUPAC Name

5-fluoro-2-phenoxybenzaldehyde

InChI

InChI=1S/C13H9FO2/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-9H

InChI Key

MEMHQFWXGSFFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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